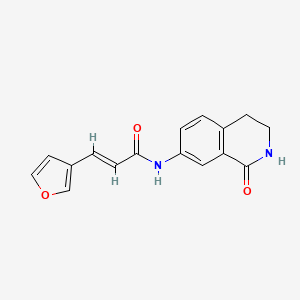
(E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide, also known as TAI-1, is a small molecule inhibitor that has been found to be effective in the treatment of cancer. It was first synthesized in 2010 by a group of researchers at the University of Texas Southwestern Medical Center. Since then, TAI-1 has been the subject of numerous studies, and its potential as a cancer therapy has been widely recognized.
Mecanismo De Acción
The mechanism of action of (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide involves the inhibition of TTK, a protein that is involved in the regulation of cell division. TTK is overexpressed in many types of cancer, and its inhibition has been shown to lead to cell death. (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide works by binding to the active site of TTK, preventing it from carrying out its normal function. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
(E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and proliferation of tumor cells. (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide has also been shown to decrease the expression of several genes that are involved in cancer progression, suggesting that it may have a broad anti-tumor effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is its relatively straightforward synthesis, which makes it easy to produce on a large scale. It has also been found to be effective against a wide range of cancer cell lines, suggesting that it may have broad applicability in the treatment of cancer. One limitation of (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is its relatively low potency, which may limit its effectiveness in some cases. Additionally, further research is needed to determine the optimal dosing and administration of (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide.
Direcciones Futuras
There are several future directions for research on (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide. One area of interest is the development of more potent analogs of (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide, which may have improved efficacy. Another area of research is the identification of biomarkers that can predict response to (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide, which may help to select patients who are most likely to benefit from treatment. Finally, further studies are needed to determine the optimal dosing and administration of (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide, and to investigate its potential in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide involves several steps, starting with the reaction of furan-3-carboxaldehyde with 4-hydroxy-1,2,3,4-tetrahydroisoquinoline in the presence of a Lewis acid catalyst. This reaction yields a key intermediate, which is then reacted with acryloyl chloride to form the final product, (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide. The synthesis of (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is relatively straightforward and can be carried out on a large scale, making it a promising candidate for further development.
Aplicaciones Científicas De Investigación
(E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of a protein called TTK, which is essential for cell division. By blocking TTK, (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide prevents cancer cells from dividing and growing, ultimately leading to their death. (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide has also been found to be effective in combination with other cancer therapies, such as chemotherapy and radiation, suggesting that it may have a role to play in the treatment of cancer.
Propiedades
IUPAC Name |
(E)-3-(furan-3-yl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(4-1-11-6-8-21-10-11)18-13-3-2-12-5-7-17-16(20)14(12)9-13/h1-4,6,8-10H,5,7H2,(H,17,20)(H,18,19)/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRFVEWYWDHKJR-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


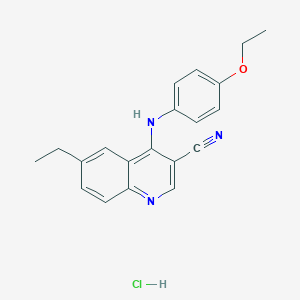
![(4-(3-Chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2778103.png)
![diethyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2778104.png)
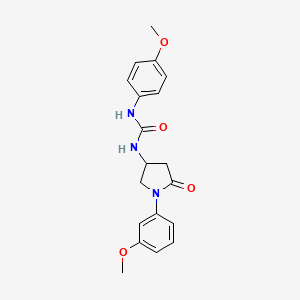
![2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2778106.png)
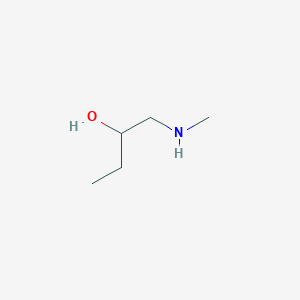
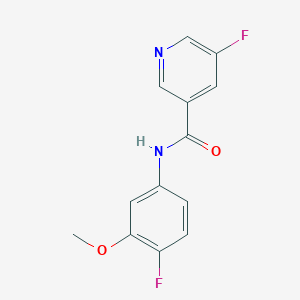
![Pyridine, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-](/img/structure/B2778110.png)
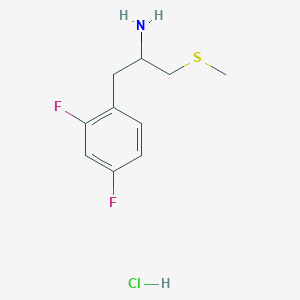
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2778112.png)
![1-[(3-Methoxyphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2778113.png)
![2-butyl-5,6,7,8-tetrahydro-[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2778119.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2778120.png)